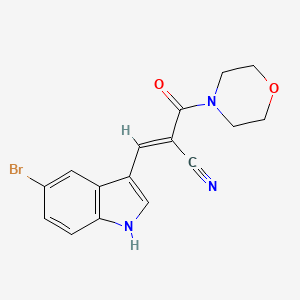
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is often used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile involves the inhibition of BRD4, which is a protein that plays a crucial role in gene transcription. By inhibiting BRD4, this compound can regulate the expression of various genes, leading to changes in cellular processes. This mechanism of action is what makes this compound useful in cancer research, where it can target specific genes that are responsible for cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile have been extensively studied in laboratory experiments. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the significant advantages of using (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile in laboratory experiments is its specificity towards BRD4. This compound can selectively target BRD4 without affecting other proteins, leading to more accurate results. However, the limitations of using this compound include its high cost and limited availability, which can limit its use in some research settings.
未来方向
There are several future directions for research involving (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile. One of the significant areas of research is in cancer therapy, where this compound can be used as a potential drug candidate. Another area of research is in the treatment of autoimmune diseases, where this compound can modulate the immune response. Additionally, this compound can be used in the development of new drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a chemical compound that has significant potential in various fields. Its specificity towards BRD4 makes it a useful tool in laboratory experiments, and its potential applications in cancer research, inflammation, and neurological disorders make it a promising drug candidate. Further research in this area can lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with morpholine and then reacting the resulting compound with ethyl cyanoacetate in the presence of a base. The final product is obtained through purification and isolation techniques.
科学研究应用
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in cancer research, where it is used as a BRD4 inhibitor to study its effects on cancer cells. It has also been used in studies related to inflammation, autoimmune diseases, and neurological disorders.
属性
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-13-1-2-15-14(8-13)12(10-19-15)7-11(9-18)16(21)20-3-5-22-6-4-20/h1-2,7-8,10,19H,3-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUAWZOQSEWGW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)
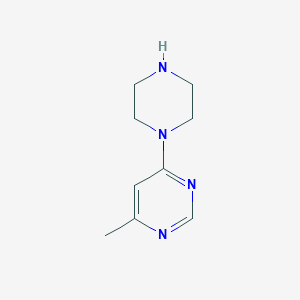

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)
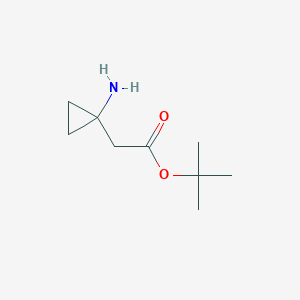
![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)
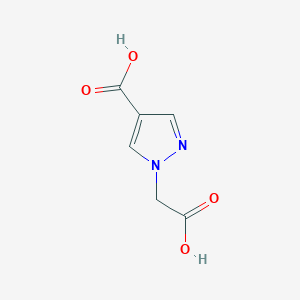
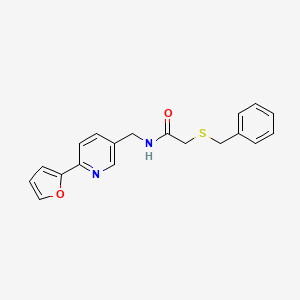
![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)

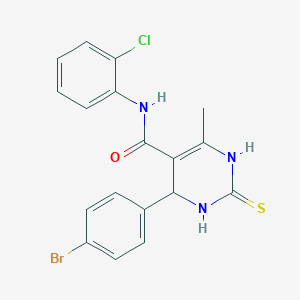

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)